molecular formula C9H10O4 B1294339 3-Methoxyphenoxyacetic acid CAS No. 2088-24-6

3-Methoxyphenoxyacetic acid

Cat. No. B1294339
CAS RN: 2088-24-6
M. Wt: 182.17 g/mol
InChI Key: AHDPQRIYMMZJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08217027B2

Procedure details

A 250 ml three-necked round-bottomed flask equipped with temperature probe and nitrogen bubbler was charged with 1M Borane/THF solution (60.4 ml, 60.4 m mol) and a solution of (3-Methoxy-phenoxy)-acetic acid (5.00 g, 27.4 mmol) in THF (2.0 ml) was added dropwise, maintaining reaction temperature below 30° C. The reaction was allowed to stir at room temperature overnight. The reaction was quenched by dropwise addition of methanol (20 ml) maintaining the reaction temperature below 35° C. The reaction was stirred at room temperature for 4 hours and concentrated under reduced pressure to yield 2-(3-Methoxy-phenoxy)-ethanol (4.51 g, 98%) as a clear oil which was used without further purification.
Quantity
60.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.C1COCC1.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][CH:19]=1)[O:12][CH2:13][C:14](O)=[O:15]>C1COCC1>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][CH:19]=1)[O:12][CH2:13][CH2:14][OH:15] |f:0.1|

Inputs

Step One
Name
Quantity
60.4 mL
Type
reactant
Smiles
B.C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(OCC(=O)O)C=CC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml three-necked round-bottomed flask equipped with temperature probe and nitrogen bubbler
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature below 30° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by dropwise addition of methanol (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 35° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(OCCO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.